12-Deoxyphorbol 13-isobutyrate
Overview
Description
12-Deoxyphorbol 13-isobutyrate is a type of diterpene known for its ability to regulate the protein kinase C (PKC) family . This regulation mediates its ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons . It is an inflammatory but relatively nonpromoting analogue of the phorbol ester tumor promoters .
Synthesis Analysis
The compound is isolated from Euphorbia resinifera Berg latex . The isolation process involves normal-phase HPLC, which yields 12-deoxyphorbol 20-acetate 13-isobutyrate .Molecular Structure Analysis
The absolute configuration for 12-deoxyphorbol 13-isobutyrate was established by comparing their theoretical and experimental electronic circular dichroism (ECD) spectra . The molecular formula of the compound is C26H36O7 .Chemical Reactions Analysis
The compound has been studied for its fragmentation patterns in the collision-induced dissociation of multiple ions . This study revealed a correlation between specific substitution patterns and the fragmentation pathways in their HRMS E spectra .Physical And Chemical Properties Analysis
The molecular weight of 12-Deoxyphorbol 13-isobutyrate is 460.6 g/mol . More detailed physical and chemical properties may be found in the Safety Data Sheets .Scientific Research Applications
Binding to Phorbol Ester Receptor Subclasses : DPB shows specific and reversible binding to mouse skin particulate preparations, indicating two binding sites with different affinities. This suggests a potential role in studying the binding characteristics and mechanisms of phorbol esters in skin cells (Dunn & Blumberg, 1983).
Effects on Vascular Smooth Muscle : DPB has been shown to induce both contraction and relaxation in rat aorta, implicating its potential role in vascular physiology and pathology studies (Sakata & Karaki, 1990).
Activation of Protein Kinase C (PKC) : DPB acts as an activator of PKC, influencing the contractile response in rat thoracic arteries. This suggests its application in understanding PKC-mediated cellular mechanisms (Shigeyuki, Masaru & Motohiko, 1991).
Differential Biological Activities : Research has shown that DPB and other compounds like mezerein have binding affinities to different PKC isotypes, which can be used to understand the biochemical pathways influenced by these compounds (Driedger et al., 1994).
Irritant Principles in Plants : DPB has been identified as one of the irritant principles in the latices of certain Euphorbia species, suggesting its role in plant defense mechanisms (Schmidt & Evans, 1977).
Interaction with Opioid Receptors : Studies have explored the interaction of DPB with opioid receptors, which might explain its effects on organisms that consume certain plants containing this compound (Popplewell et al., 2010).
Effects on Human Ventricular Myocardium : DPB's activation of protein kinase C in human ventricular myocardium influences calcium release and contractile function, making it relevant in cardiac physiology research (Gwathmey & Hajjar, 1991).
Phorbol Ester Binding to PKC Isotypes : The binding characteristics of DPB to various PKC isotypes provide insights into the molecular interactions and specificity of phorbol esters (Dimitrijevic et al., 1995).
Anti-HIV Properties : DPB has been identified in studies for its potential role in interrupting HIV-1 latency, making it a candidate for developing anti-HIV drugs (Tostes et al., 2021).
Antitumor Activities : 12-Deoxyphorbol 13-palmitate, a derivative of DPB, has shown antitumor activities in various cellular and animal models, indicating its potential in cancer research (Xu et al., 2013).
properties
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,12,14,16-18,25,28-29H,9-11H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTFRCUXCBXJAW-CYZOKXGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947954 | |
Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Deoxyphorbol 13-isobutyrate | |
CAS RN |
25090-74-8 | |
Record name | 12-Deoxyphorbol 13-isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25090-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Deoxyphorbol 13-isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Deoxyphorbol 13-Isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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